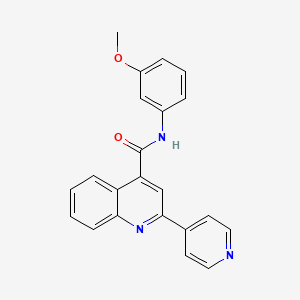

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the quinoline C2 position and a 3-methoxyphenyl group attached via the carboxamide linkage.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-17-6-4-5-16(13-17)24-22(26)19-14-21(15-9-11-23-12-10-15)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYPOXGHJPQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

Substitution Reactions: The quinoline core can then undergo substitution reactions to introduce the pyridin-4-yl and 3-methoxyphenyl groups.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : Research indicates that quinoline carboxamides can effectively inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Targeting Specific Pathways : Quinoline derivatives may target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This targeted approach can lead to reduced side effects compared to traditional chemotherapeutics .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus . The mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Lipoxygenase Inhibition : Quinoline derivatives have been reported to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. For instance, certain analogs show IC50 values indicating effective inhibition of LOX activity, which is crucial in managing conditions like asthma and arthritis .

Neuropharmacological Applications

There is emerging evidence suggesting that this compound may play a role in neuropharmacology:

- Neurokinin Receptor Modulation : The compound has been studied for its potential effects on neurokinin receptors, which are implicated in various neurological disorders. Modulating these receptors could provide therapeutic avenues for conditions such as anxiety and depression .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at low micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

- Antimicrobial Efficacy : In vitro testing against E. coli showed that this compound inhibited bacterial growth at concentrations as low as 10 µM, highlighting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Substituent Variations at the Quinoline C2 Position

The C2 substituent significantly impacts molecular interactions. Key comparisons include:

- Pyridin-4-yl vs. Pyridin-3-yl: N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7) (): The pyridin-3-yl group may alter π-π stacking or hydrogen bonding compared to pyridin-4-yl. This compound showed moderate yield (19.8%) and a melting point of 215–216°C . N-(3-Acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (): The pyridin-4-yl group in this compound likely enhances planarity, favoring interactions with flat binding pockets. Its XLogP3 value (3.3) suggests moderate lipophilicity .

- Pyridinyl vs. Its molecular weight (325.37 g/mol) and structure align with small-molecule drug candidates .

Amide Substituent Modifications

The carboxamide’s aryl group influences bioavailability and target binding:

- 3-Methoxyphenyl vs. Naphthyl: N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7) (): The bulky naphthyl group may improve binding affinity in hydrophobic pockets but reduce solubility. Its ESI-MS m/z (376.3) confirms molecular stability .

- 3-Methoxyphenyl vs.

- 3-Methoxyphenyl vs. Hydroxy-Methylphenyl: N-(2-Hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (): The hydroxyl group improves hydrogen-bonding capacity, which may enhance target engagement but increase susceptibility to oxidation .

Key Data Table: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Research Findings and Implications

- Synthetic Routes : Analogs were synthesized via microwave-assisted amination () or coupling reactions (), suggesting feasible pathways for the target compound’s production .

- Contradictory Trends : While electron-donating groups (e.g., methoxy) improve solubility, they may reduce metabolic stability compared to halogenated analogs .

- Therapeutic Versatility : Structural modifications enable applications in antimicrobial, anticancer, and imaging (PET) contexts, underscoring the scaffold’s adaptability .

Biological Activity

N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Quinoline Core : The quinoline structure is known for its ability to interact with biological macromolecules.

- Pyridine Ring : The pyridine moiety can enhance binding interactions with target proteins.

- Methoxyphenyl Group : The presence of the methoxy group may influence the compound's pharmacokinetic properties and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- DNA and Protein Interaction : The compound may inhibit the function of DNA or proteins, potentially affecting cellular processes such as replication and transcription.

- Enzyme Inhibition : It has been suggested that this compound could act on specific enzymes involved in metabolic pathways, thus modulating their activity.

- Signal Transduction Pathways : The compound may influence pathways related to cell cycle regulation, apoptosis, and other critical cellular functions.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activity. A study highlighted that modifications in the quinoline structure could lead to compounds with significant potency against various cancer cell lines. For instance, derivatives showed effective inhibition of cancer cell proliferation and induced apoptosis through caspase activation .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Quinoline derivatives are known to display activity against a range of bacterial and fungal pathogens. Preliminary studies suggest that this compound might possess similar antimicrobial effects, although specific data on this compound are still limited.

Case Studies and Research Findings

Several studies have investigated the biological activities of related quinoline compounds:

- Antiplasmodial Activity : A series of quinoline derivatives were tested for their ability to inhibit Plasmodium falciparum. Some compounds demonstrated EC50 values in the low nanomolar range, indicating strong antimalarial potential .

- In Vitro Screening : A study involving substituted quinoline derivatives showed that certain modifications led to enhanced activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

- Mechanistic Studies : Research into the binding interactions of quinoline derivatives with target proteins has provided insights into their mechanism of action, revealing potential pathways for drug development .

Data Summary Table

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS m/z 386.3 [M+H]⁺) .

- X-ray Crystallography : SHELX programs refine crystal structures to validate bond geometries .

What biological activities have been reported for quinoline-4-carboxamide derivatives?

Q. Basic

- Anticancer Activity : DNA intercalation and topoisomerase inhibition observed in analogs like N-(4-fluorophenyl) derivatives .

- Antimicrobial Effects : Pyridinyl and methoxyphenyl groups enhance binding to bacterial enzymes (e.g., gyrase) .

- Enzyme Modulation : Interactions with kinases (e.g., EGFR) and cytochrome P450 isoforms reported in related compounds .

How can researchers optimize synthetic yields of this compound?

Q. Advanced

- Solvent Optimization : Replacing DMF with ionic liquids improves reaction efficiency .

- Catalyst Screening : Testing Pd-XPhos systems for enhanced cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

How do structural modifications (e.g., substituent variations) affect biological activity?

Q. Advanced

- Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and membrane permeability, while hydroxy groups improve solubility but reduce bioavailability .

- Pyridine Position : Pyridin-4-yl derivatives show stronger DNA intercalation vs. pyridin-3-yl analogs due to spatial alignment .

- Halogen Substitution : Fluorine at the phenyl ring increases metabolic stability (see Table 1) .

Table 1 : Substituent Effects on IC₅₀ (Cancer Cell Lines)

| Substituent | IC₅₀ (μM) | Target Enzyme Affinity |

|---|---|---|

| 3-Methoxyphenyl | 0.45 | Moderate (EGFR) |

| 4-Fluorophenyl | 0.28 | High (Topoisomerase II) |

| 3-Hydroxyphenyl | 1.20 | Low (CYP2C9) |

How can contradictions in reported biological activities be resolved?

Q. Advanced

- Assay Standardization : Validate protocols (e.g., MTT vs. ATP-based viability assays) to minimize variability .

- SAR Studies : Compare analogs with controlled substituents (e.g., N-(3-chlorophenyl) vs. N-(4-methylphenyl)) to isolate functional group contributions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding mode discrepancies across studies .

What analytical techniques are critical for studying drug-target interactions?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) for enzyme-inhibitor complexes .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Cryo-EM : Resolves structural changes in target proteins upon compound binding (e.g., DNA gyrase conformational shifts) .

How can researchers design experiments to validate anticancer mechanisms?

Q. Advanced

- In Vitro Models :

- Cell Cycle Analysis : Flow cytometry to assess G2/M arrest in treated cancer cells .

- Western Blotting : Detect apoptosis markers (e.g., cleaved PARP, caspase-3) .

- In Vivo Models :

- Xenograft Studies : Administer compound (10–50 mg/kg) to tumor-bearing mice and monitor growth via bioluminescence .

What computational tools support the design of quinoline-4-carboxamide derivatives?

Q. Advanced

- ADMET Prediction : SwissADME or pkCSM models optimize pharmacokinetics (e.g., logP, BBB permeability) .

- Quantum Mechanics (QM) : Gaussian simulations predict electron density distributions for reactive sites .

- Molecular Dynamics (MD) : GROMACS simulations assess stability of compound-protein complexes over time .

How can crystallographic data resolve structural ambiguities in analogs?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.